molecular formula C18H23NO4 B1209056 Pandanamine

Pandanamine

Cat. No.: B1209056
M. Wt: 317.4 g/mol
InChI Key: UFHQEIRNGIAWOB-DUGOVBPYSA-N
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Description

Contextualization within Natural Alkaloid Research

Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. This class of compounds is known for a wide range of physiological activities. Pandanamine belongs to this broad family and is specifically classified as a symmetrical secondary amine. researchgate.net Its structure is foundational to a series of more complex pyrrolidine (B122466) alkaloids found in the same plant source. researchgate.net The study of Pandanamine provides valuable insights into the biogenetic pathways that lead to the formation of these more complex molecules, such as the pandamarilactonines. capes.gov.br Its discovery has been crucial in understanding the chemical evolution and relationships between different alkaloid structures within its plant family.

Historical Perspective on the Discovery of Pandanamine

Pandanamine was first isolated as a natural product in 2001 from the fresh leaves of Pandanus amaryllifolius Roxb. researchgate.net Interestingly, its chemical structure was already known to science as it had been previously synthesized as an intermediate for the total synthesis of related pyrrolidine alkaloids, pandamarilactonine-A and pandamarilactonine-B. researchgate.net The isolation of Pandanamine from a natural source confirmed its role as a key biogenetic intermediate, a precursor molecule that the plant synthesizes on its way to creating other related alkaloids. capes.gov.br Further research led to the isolation of both the Z- and E-isomers of Pandanamine, designated as (Z)-pandanamine and (E)-pandanamine (also known as 6E-pandanamine), from the leaves of P. amaryllifolius collected in Indonesia. acs.orgnih.gov

Classification and Origin within the Pandanaceae Family

Pandanamine is sourced from plants belonging to the Pandanaceae family, a group of monocotyledonous flowering plants native to the tropics and subtropics of the Old World. wikipedia.orgbritannica.com The family, commonly known as the screw pine family, includes about 982 species across five genera. wikipedia.org The most significant genus is Pandanus, which comprises approximately 578 species, including Pandanus amaryllifolius, the plant from which Pandanamine is extracted. researchgate.netwikipedia.org P. amaryllifolius, often called Pandan, is well-known in Southeast Asia for its aromatic leaves, which are used as a flavoring agent in cooking. researchgate.net Chemically, the alkaloids isolated from this plant, including Pandanamine, are classified into several skeletons, such as pandanamine, norpandamarilactonine, indolizinone, pandamarilactone, and pandamarilactonine. nih.gov

Significance of Pandanamine as a Unique Natural Product

The significance of Pandanamine in natural product chemistry is multifaceted. Primarily, it is recognized as the direct biogenetic precursor to a series of pyrrolidine-type alkaloids. researchgate.net It is believed that Pandanamine undergoes intramolecular cyclization to form other heterocyclic amines, such as the pandamarilactonines. researchgate.net In fact, studies have suggested that some of these more complex alkaloids may be artifacts formed during the conventional acid-base extraction process, highlighting the importance of isolating the true, unstable precursor, Pandanamine. acs.orgnih.gov

Its unique, symmetrical structure is also of considerable interest. capes.gov.br Furthermore, the discovery of Pandanamine and its derivatives in both the Pandanaceae family and the Stemonaceae family has been considered of outstanding chemosystematic interest, suggesting a close biogenetic relationship between these two plant families. researchgate.net In silico studies have also explored the potential of Pandanamine and related alkaloids as antidyslipidemic agents, indicating possible future applications in medicine. phcogj.comphcogj.com

Data Tables

Table 1: Chemical Properties of Pandanamine

Property Value
Molecular Formula C₁₈H₂₃NO₄
Molecular Weight 317.4 g/mol
IUPAC Name (5Z)-3-methyl-5-[4-[[(4Z)-4-(4-methyl-5-oxofuran-2-ylidene)butyl]amino]butylidene]furan-2-one

Source: PubChem CID 641595 nih.gov

Table 2: Comparison of ¹H NMR Chemical Shifts (δ) for Pandanamine Isomers

Proton (Z)-Pandanamine (4) (E)-Pandanamine (3)
H-4 7.00 7.43
H-6 5.14 5.51

Note: Data reflects differences in the stereochemistry about the C5-C6 double bond. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H23NO4

Molecular Weight

317.4 g/mol

IUPAC Name

(5Z)-3-methyl-5-[4-[[(4Z)-4-(4-methyl-5-oxofuran-2-ylidene)butyl]amino]butylidene]furan-2-one

InChI

InChI=1S/C18H23NO4/c1-13-11-15(22-17(13)20)7-3-5-9-19-10-6-4-8-16-12-14(2)18(21)23-16/h7-8,11-12,19H,3-6,9-10H2,1-2H3/b15-7-,16-8-

InChI Key

UFHQEIRNGIAWOB-DUGOVBPYSA-N

SMILES

CC1=CC(=CCCCNCCCC=C2C=C(C(=O)O2)C)OC1=O

Isomeric SMILES

CC1=C/C(=C/CCCNCCC/C=C/2\OC(=O)C(=C2)C)/OC1=O

Canonical SMILES

CC1=CC(=CCCCNCCCC=C2C=C(C(=O)O2)C)OC1=O

Synonyms

pandanamine

Origin of Product

United States

Structural Elucidation and Stereochemical Characterization of Pandanamine

Identification of Geometric Isomers

The molecular structure of Pandanamine features multiple double bonds, which are sites of restricted rotation, leading to the existence of geometric isomers smolecule.comresearchgate.netrsc.orguni.lu. These isomers arise from the different spatial arrangements of substituents around these double bonds.

Research has identified several geometric isomers of Pandanamine. Specifically, the (Z,Z)-, (Z,E)-, and (E,E)-isomers have been reported researchgate.netrsc.org. The compound is often referred to by specific designations such as "6Z-pandanamine" and "6E-pandanamine," indicating the configuration at particular double bonds within its structure dost.gov.phresearchgate.netclockss.org. The most commonly cited IUPAC name, (5Z)-3-methyl-5-[4-[[(4Z)-4-(4-methyl-5-oxofuran-2-ylidene)butyl]amino]butylidene]furan-2-one, explicitly denotes the Z configuration at two key double bonds smolecule.comuni.lunih.gov.

Spectroscopic analysis, particularly 13C NMR, has been used to differentiate these isomers. Studies have shown that mixtures of Pandanamine isomers exhibit distinct sets of signals, with varying intensity ratios that reflect the proportions of each geometric isomer present researchgate.net.

Table 1: Identified Geometric Isomers of Pandanamine

Isomer DesignationDescriptionReference(s)
(Z,Z)-PandanamineCharacterized by Z configurations at both relevant double bonds. researchgate.netrsc.org
(Z,E)-PandanamineFeatures a Z configuration at one double bond and an E configuration at the other. researchgate.netrsc.org
(E,E)-PandanamineCharacterized by E configurations at both relevant double bonds. researchgate.netrsc.org
6Z-PandanamineA specific geometric isomer, often identified through spectroscopic data. dost.gov.phresearchgate.netclockss.org
6E-PandanamineAn isomer with an E configuration at the specified position, often found alongside other Pandanamine derivatives. dost.gov.phresearchgate.netclockss.org

Chiral Properties and Optical Activity Assessments

The stereochemical characterization of Pandanamine also involves assessing its potential for chirality and optical activity. Based on the detailed structural information available, including its IUPAC name and SMILES representation, Pandanamine itself, as typically depicted, does not appear to possess any stereogenic centers (chiral carbons). The "Z" designations in its name refer to geometric isomerism around double bonds, not to enantiomeric forms.

Table 2: Key Identifiers and Properties of Pandanamine

PropertyValueSource(s)
Chemical Name Pandanamine researchgate.netsmolecule.comdost.gov.phuni.lunih.gov
IUPAC Name (5Z)-3-methyl-5-[4-[[(4Z)-4-(4-methyl-5-oxofuran-2-ylidene)butyl]amino]butylidene]furan-2-one smolecule.comuni.lunih.gov
Molecular Formula C18H23NO4 smolecule.comuni.lunih.gov
Molecular Weight 317.4 g/mol smolecule.comuni.lunih.gov
SMILES CC1=C/C(=C/CCCNCCC/C=C/2\OC(=O)C(=C2)C)/OC1=O smolecule.comuni.lu
InChI InChI=1S/C18H23NO4/c1-13-11-15(22-17(13)20)7-3-5-9-19-10-6-4-8-16-12-14(2)18(21)23-16/h7-8,11-12,19H,3-6,9-10H2,1-2H3/b15-7-,16-8- smolecule.comuni.lunih.gov
InChI Key UFHQEIRNGIAWOB-DUGOVBPYSA-N smolecule.comuni.lu
Classification Butenolide, Alkaloid, Symmetrical Secondary Amine researchgate.netsmolecule.comnih.gov
Origin Pandanus amaryllifolius Roxb. leaves, Stichoneuron calcicola researchgate.netsmolecule.comdost.gov.phresearchgate.netresearchgate.net

Compound Name List:

Pandanamine

Biosynthetic Pathways and Precursors of Pandanamine

Proposed Biogenetic Routes to Pandanamine

The biosynthesis of pandanamine is hypothesized to originate from the amino acid precursor, 4-hydroxy-4-methylglutamic acid. nih.govresearchgate.net While the precise enzymatic steps are yet to be fully elucidated, a plausible biogenetic pathway suggests that this precursor undergoes a series of transformations to form the symmetrical structure of pandanamine. This proposed route underscores the metabolic ingenuity of Pandanus species in constructing complex alkaloids from relatively simple building blocks.

Role of Pandanamine as a Biogenetic Intermediate

Pandanamine's significance in the biosynthesis of Pandanus alkaloids lies in its role as a central precursor that can be directed towards different cyclization pathways, leading to a variety of alkaloid skeletons. cabidigitallibrary.org Its symmetrical structure, featuring two reactive lactone moieties and a central secondary amine, makes it an ideal substrate for intramolecular cyclization reactions.

Precursor to Pyrrolidine (B122466) Alkaloids (e.g., Pandamarilactonines)

Pandanamine is a well-established precursor to the pandamarilactonines, a group of pyrrolidine alkaloids. acs.orgnih.gov The formation of the five-membered pyrrolidine ring is proposed to occur through an intramolecular Michael addition, where the nitrogen atom of the secondary amine attacks one of the α,β-unsaturated lactone systems within the pandanamine molecule. nih.gov This cyclization can be influenced by the surrounding chemical environment, as studies have shown that pandamarilactonines can be formed as artifacts during extraction processes under acidic conditions. nih.gov This suggests that the conversion may occur non-enzymatically, highlighting the inherent reactivity of the pandanamine structure.

Precursor to Piperidine (B6355638) Alkaloids (e.g., Pandamarilactones)

In addition to pyrrolidine alkaloids, pandanamine serves as a biogenetic precursor to piperidine alkaloids, such as the pandamarilactones. cabidigitallibrary.org The formation of the six-membered piperidine ring is also envisioned to proceed via an intramolecular cyclization mechanism. The specific regioselectivity of the cyclization, leading to either a five- or six-membered ring, is likely a key determinant in the diversification of alkaloid structures derived from pandanamine.

Precursor to Indolizidine Alkaloids

Emerging evidence suggests that pandanamine is also a precursor to the more complex indolizidine alkaloids found in Pandanus species, including pygmauesamines and pandalisines. cabidigitallibrary.org The biosynthesis of these alkaloids would require a more intricate series of cyclizations and rearrangements following the initial formation of the pandanamine core. This expansion of pandanamine's role to include the biogenesis of indolizidine alkaloids further emphasizes its central position in the metabolic network of Pandanus alkaloids.

Enzymatic Transformations in Pandanamine Biosynthesis

While the downstream conversions of pandanamine to its cyclized derivatives have been studied, the specific enzymatic machinery responsible for the biosynthesis of pandanamine itself remains largely uncharacterized. The transformation of 4-hydroxy-4-methylglutamic acid into the symmetrical pandanamine structure likely involves a cascade of enzymatic reactions, including decarboxylations, transaminations, and condensations. The observation that the formation of pandamarilactonines can occur non-enzymatically under acidic conditions suggests that some steps in the biosynthetic pathway may not be strictly enzyme-mediated and could be driven by the inherent chemical properties of the intermediates. nih.gov Further research is needed to isolate and characterize the enzymes involved in this fascinating biosynthetic pathway.

Identification of Key Metabolites in the Biosynthetic Cascade

The identification of key metabolites in the biosynthetic cascade leading to and from pandanamine is crucial for a complete understanding of this metabolic pathway. To date, 4-hydroxy-4-methylglutamic acid has been proposed as a primary precursor. nih.govresearchgate.net Downstream from pandanamine, the various cyclized alkaloids represent the terminal products of their respective branches of the pathway.

Metabolite Proposed Role in Biosynthesis
4-Hydroxy-4-methylglutamic acidPrecursor to Pandanamine
PandanamineCentral biogenetic intermediate
PandamarilactoninesPyrrolidine alkaloid products
PandamarilactonesPiperidine alkaloid products
PygmauesaminesIndolizidine alkaloid products
PandalisinesIndolizidine alkaloid products

Chemical Synthesis Strategies for Pandanamine and Its Analogues

Key Reactions in Pandanamine Synthesis

Regioselective Cyclization Reactions (e.g., from 2-en-4-ynoic acid derivatives)

A key strategy for the construction of the Pandanamine framework involves regioselective cyclization reactions , particularly those utilizing 2-en-4-ynoic acid derivatives . This approach leverages the inherent reactivity of the alkyne and alkene functionalities within a single molecule to form cyclic structures with high precision.

One notable synthetic route reported for 6Z-Pandanamine employs a base-promoted 5-exo-dig cyclization of bis-2-en-4-ynoic acid derivatives clockss.orgcrossref.org. This reaction, catalyzed by weak bases such as triethylamine (B128534) (Et₃N), facilitates the intramolecular annulation, leading to the formation of the desired enol-lactone moieties characteristic of Pandanamine. The stereochemistry of the enol moiety can be controlled, with "Z" configurations often favored under specific conditions clockss.org.

Table 1: Regioselective Cyclization for 6Z-Pandanamine Synthesis

Starting Material TypeKey Functional GroupsCatalyst/ReagentReaction TypeProductYield (Overall)Notes
Bis-2-en-4-ynoic acid derivativeAlkyne, Alkene, AcidEt₃N (weak base)5-exo-dig cyclization6Z-Pandanamine37%Stereoselective cyclization, formation of enol-lactone moieties.
Aliphatic (Z)-5-phenylpent-2-en-4-ynoic acidAlkyne, Alkene, AcidBaseIntramolecular AnnulationPyran-2(2H)-oneNot specifiedDemonstrated general applicability of base-promoted cyclization.

While specific catalysts like TpRu complexes have been shown to promote regioselective cyclization of α,ω-alkynoic acids to yield endocyclic enol lactones rsc.orgresearchgate.net, and gold catalysts are effective for similar cycloisomerizations mdpi.com, the base-promoted cyclization of 2-en-4-ynoic acid derivatives remains a central strategy for Pandanamine synthesis clockss.orgcrossref.org.

Synthesis of Pandanamine Analogues and Derivatives

The development of Pandanamine analogues and derivatives is driven by the desire to explore structure-activity relationships (SAR) and potentially discover compounds with improved or novel biological activities. Modifications can be made to the core Pandanamine structure or its precursors.

Several strategies can be employed to modify the structure of Pandanamine or its biosynthetic precursors. These include:

Elaboration from Precursors: Pandanamine itself is considered a biogenetic precursor to other Pandanus alkaloids, such as pandamarilactonines researchgate.net. Synthetic routes that access these related alkaloids often involve modifications of Pandanamine or its immediate precursors. For instance, a facile route to norpandamarilactonines and pandamarilactonines utilizes a reductive intramolecular aza-Michael-type addition starting from 3-methylfuran-2(5H)-one, with Pandanamine being a key intermediate in the broader context of Pandanus alkaloid synthesis thieme-connect.com.

Functional Group Transformations: Pandanamine can undergo various chemical transformations. For example, oxidation reactions and acetalization reactions have been noted, contributing to the structural complexity and synthetic utility of the compound smolecule.com. These transformations offer avenues for introducing new functional groups or altering existing ones.

Modifications of Nitrogen Atom: The nitrogen atom within the Pandanamine structure provides a handle for chemical modification. Reductive amination is a technique that can be applied to modify the nitrogen atom, thereby facilitating the synthesis of derivatives with potentially enhanced biological activity evitachem.com.

The process of derivatization aims to fine-tune the pharmacological properties of a lead compound. For Pandanamine analogues, this involves systematically altering specific parts of the molecule and evaluating the impact on biological activity.

SAR Studies: While specific SAR studies for Pandanamine derivatives are not extensively detailed in the provided literature, general principles apply. These studies typically involve synthesizing a series of analogues where specific functional groups or structural motifs are altered. For instance, modifications to sterically hindered protective groups or the glycosyl moiety (though Pandanamine is not a glycoside, this illustrates a general principle) have been shown to improve the stability and efficacy of other natural product derivatives nih.gov.

Exploration of Related Alkaloids: The isolation of various Pandanus alkaloids, such as pandamarilactonines, alongside Pandanamine suggests that structural variations around the core skeleton can lead to different biological profiles researchgate.netresearchgate.net. Synthetic efforts targeting these related alkaloids can be viewed as a form of derivatization, exploring the impact of structural changes like the presence of lactone rings or different ring systems.

Biomimetic Synthesis: Biomimetic approaches, which mimic natural biosynthetic pathways, can also lead to the generation of Pandanamine derivatives from available substrates within Pandanus species smolecule.com. These methods can uncover novel structures with potentially desirable biological activities.

The synthesis of Pandanamine and its analogues remains an active area of research, offering pathways to understand the chemical diversity of Pandanus alkaloids and to develop new compounds with potential therapeutic applications.

Compound List:

Pandanamine

6Z-Pandanamine

6E-Pandanamine

Norpandamarilactonines

Pandamarilactonines (A, B, C, D)

Pandamarilactone-1

Pandamarine

Stichoneurin

Croomine (B1227750)

Fontanesine B

Reactivity and Chemical Transformations of Pandanamine

Intramolecular Cyclization Reactions

As a proposed biogenetic intermediate, Pandanamine is predisposed to undergo intramolecular cyclization to form various heterocyclic amines, which constitute the broader family of Pandanus alkaloids. researchgate.netcapes.gov.br These cyclization reactions can be initiated under both acidic and basic conditions, leading to the formation of distinct structural skeletons.

Under acidic conditions, such as those encountered during conventional acid-base extractions or chromatography on silica (B1680970) gel, Pandanamine readily cyclizes to form pyrrolidine-type alkaloids. researchgate.netresearchgate.net This acid-catalyzed transformation is considered a primary route for the formation of compounds like pandamarilactonines A, B, C, and D as artificial cyclization products. researchgate.netresearchgate.net The proposed mechanism involves the protonation of the amine nitrogen, followed by a nucleophilic attack of the nitrogen onto one of the butenolide rings, leading to the formation of the characteristic pyrrolidine (B122466) core.

Conversely, base-promoted cyclization has also been explored in synthetic contexts. The stereoselective synthesis of (6Z)-Pandanamine has been achieved through a regioselective cyclization reaction of a 2-en-4-ynoic acid derivative that is promoted by a weak base. crossref.org This highlights that the direction and outcome of the cyclization can be controlled by the choice of reagents and reaction conditions.

ConditionReactantProduct(s)Notes
Acidic (e.g., HCl, H₂SO₄, Silica Gel)PandanaminePandamarilactonine A, B, C, DOften occurs as an artifact during isolation and purification. researchgate.netresearchgate.net
Weak Base2-en-4-ynoic acid derivative(6Z)-PandanamineA key step in the stereoselective total synthesis. crossref.org

Reductive Amination for Nitrogen Atom Modification

Reductive amination, also known as reductive alkylation, is a highly versatile and widely used method in organic synthesis for the formation of carbon-nitrogen bonds. organic-chemistry.orgmdpi.com The reaction typically involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com

While specific studies detailing the reductive amination of Pandanamine itself are not extensively documented, this methodology represents a primary strategy for modifying its secondary amine nitrogen. As a secondary amine, Pandanamine can react with various aldehydes and ketones in the presence of a suitable reducing agent to yield tertiary amines with diverse substituents. organic-chemistry.org This allows for the introduction of a wide range of alkyl groups onto the nitrogen atom, providing a direct route to novel Pandanamine derivatives and analogues.

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are favored for their selectivity in reducing the iminium ion intermediate in the presence of the starting carbonyl compound. masterorganicchemistry.com This potential for modification is significant for structure-activity relationship studies and the synthesis of new bioactive compounds based on the Pandanamine scaffold.

Reaction TypePandanamine (Reactant)Co-reactantPotential ProductNotes
Reductive AlkylationSecondary AmineAldehyde (R-CHO) or Ketone (R₂C=O)Tertiary AmineA general, high-yielding method for N-alkylation of secondary amines. organic-chemistry.org

Considerations for Artifact Formation during Isolation and Handling

The isolation of natural products is a delicate process where the chemical stability of the target compounds is paramount. In the case of Pandanamine and related alkaloids, significant evidence suggests that certain isolation techniques can induce chemical transformations, leading to the formation of artifacts—compounds that are not naturally present in the plant tissue. acs.orgnih.gov

A key factor in artifact formation is the use of conventional acid-base extraction methods. researchgate.netacs.org Studies have shown that processing Pandanus extracts with acid (e.g., HCl or H₂SO₄) followed by basification (e.g., with NH₃) leads to the isolation of tertiary amines. acs.orgnih.gov However, when milder solvent partitioning methods that avoid strong acids and bases are employed, the primary isolates are secondary amines like Pandanamine. researchgate.netacs.org This strongly indicates that the tertiary amines are artifacts generated by the cyclization of Pandanamine under the harsh pH conditions of the extraction. acs.org

Furthermore, chromatographic purification, particularly on silica gel, can create a sufficiently acidic environment to catalyze the cyclization of Pandanamine into the pandamarilactonines. researchgate.net Therefore, careful selection of extraction and purification methods is essential to isolate Pandanamine in its native form and to avoid misinterpretation of the plant's true chemical profile.

ProcedureConditionPrecursorArtifact FormedRecommended Alternative
Acid-Base ExtractionTreatment with strong acids (HCl, H₂SO₄) and bases (NH₃)Pandanamine (Secondary Amine)Tertiary Amine Alkaloids (e.g., Pandamarilactonines)Solvent partitioning without acid/base treatment. researchgate.netacs.org
ChromatographySilica Gel (acidic surface)PandanaminePandamarilactoninesUse of neutral stationary phases or alternative purification methods. researchgate.net

Mechanistic Investigations of Biological Activities

Cellular and Molecular Target Identification

The biological activity of Pandanamine is rooted in its interactions with specific biomolecules. evitachem.com Preliminary investigations suggest that its mechanism of action involves binding to enzymes and receptors within metabolic and signaling pathways. evitachem.comsmolecule.com

In silico analyses have been conducted to explore the potential of Pandanamine and related alkaloids from Pandanus amaryllifolius as antidyslipidemic agents by examining their interactions with key proteins involved in lipid metabolism. phcogj.comjournal-jop.org These studies focus on the binding affinity of the compounds to 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, Peroxisome Proliferator-Activator Receptor Alpha (PPARα), and Niemann-Pick C1-Like 1 (NPC1L1). phcogj.com

The binding energy, a measure of the affinity between the ligand and the target protein, was calculated for Pandanamine against these targets. A lower binding energy value typically suggests a more stable interaction. For Pandanamine, the calculated binding energies were -7.77 kcal/mol for HMG-CoA reductase, -8.48 kcal/mol for PPAR alpha, and -8.54 kcal/mol for NPC1L1. phcogj.com

These interactions are mediated by a combination of hydrogen, hydrophobic, and electrostatic bonds with amino acid residues at the active sites of the enzymes and receptors. phcogj.com For instance, the interaction between Pandanamine and NPC1L1 (PDB ID: 7DFZ) involves three hydrogen bonds with the amino acid residues Leu 382, Leu 871, and Tyr 1105. phcogj.com

Table 1: In Silico Binding Affinity of Pandanamine with Antidyslipidemic Targets phcogj.com
Target ProteinPDB IDBinding Energy (kcal/mol)
HMG-CoA Reductase1HW9-7.77
PPAR Alpha6LX4-8.48
NPC1L17DFZ-8.54

Pandanamine and related alkaloids are believed to exert their effects by modulating various intracellular signaling pathways. smolecule.com Studies on extracts containing these alkaloids suggest they can influence pathways related to inflammation. seejph.com For example, in silico research has identified alkaloids from Pandanus amaryllifolius, such as 6E-Pandanamine, as having significant anti-inflammatory potential through the modulation of inflammatory pathways. seejph.com The interaction of Pandanamine with cell membrane components may affect cell signaling, contributing to its observed pharmacological effects. smolecule.com Furthermore, some signaling pathways, such as those involving NF-κB, MAPK, and JAK-STAT, are known to be triggered by cellular receptors and lead to the expression of inflammatory genes. seejph.com

In Vitro Studies on Cellular Processes

The effects of Pandanamine, often as a component of plant extracts, have been investigated in various cellular models, particularly in the context of cancer research. These studies provide insights into its impact on cell proliferation, apoptosis, and cell cycle progression.

Extracts from Pandanus amaryllifolius, which contain Pandanamine, have demonstrated selective anti-proliferative activity against several cancer cell lines. nih.govresearchgate.netnih.gov

One study showed that an ethanol (B145695) extract of P. amaryllifolius selectively inhibited the proliferation of the hormone-independent MDA-MB-231 human breast adenocarcinoma cell line. nih.govresearchgate.net A subsequent investigation using an ethanol leaf extract of the same plant on a head and neck squamous cell carcinoma (HNSCC) cell line (HN31) also observed a cytotoxic effect, showing that the extract inhibited cell proliferation in a concentration-dependent manner. jidmr.com The half-maximal inhibitory concentration (IC50) for the crude extract against the HN31 cell line was determined to be approximately 75.19 ± 3.48 µg/mL. jidmr.com Similarly, aqueous extracts of Pandanus odoratissimus have been shown to cause a significant reduction in the proliferation of Calu-6 lung cancer cells. nih.gov

Table 2: Cytotoxic Activity of Pandanus amaryllifolius Extracts on Cancer Cell Lines
Cell LineCancer TypeExtract TypeObserved EffectIC50 ValueReference
MDA-MB-231Breast AdenocarcinomaEthanol ExtractSelective inhibition of cell proliferation90 µg/mL nih.gov
HN31Head and Neck Squamous Cell CarcinomaEthanol Leaf ExtractConcentration-dependent inhibition of cell proliferation75.19 ± 3.48 µg/mL jidmr.com
Calu-6Lung CancerAqueous ExtractSignificant reduction in cell proliferationNot specified nih.gov
From Pandanus odoratissimus

Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate malignant cells. nih.gov Studies on extracts of P. amaryllifolius suggest that their cytotoxic effect is mediated through the induction of apoptosis. nih.govresearchgate.netresearchgate.net

In MDA-MB-231 breast cancer cells treated with a P. amaryllifolius ethanol extract, several hallmarks of apoptosis were observed. These include the externalization of phosphatidylserine (B164497) (PS), DNA fragmentation, and the release of mitochondrial cytochrome c into the cytosol. researchgate.netresearchgate.net The release of cytochrome c is a critical step in the intrinsic or mitochondrial-activated apoptosis pathway. researchgate.net

This process was found to involve the activation of initiator caspases 8 and 9, as well as the effector caspase-3/7. nih.govresearchgate.net Furthermore, the molecular mechanism included the upregulation of the tumor suppressor protein p53 and a corresponding downregulation of the X-linked inhibitor of apoptosis protein (XIAP), an anti-apoptotic protein. nih.govresearchgate.netresearchgate.net

The cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of cancer. nih.gov Natural products can exert anti-proliferative effects by arresting the cell cycle at specific checkpoints. researchgate.net

Investigations into the effects of P. amaryllifolius ethanol extract on MDA-MB-231 cells revealed a significant impact on cell cycle progression. nih.govresearchgate.net Following a 24-hour treatment with the extract at its IC50 concentration, a notable accumulation of cells in the G0/G1 phase was observed, reaching 68%. nih.gov This G0/G1 arrest indicates that the extract inhibits cell proliferation by preventing cells from entering the DNA synthesis (S) phase of the cell cycle. nih.govresearchgate.net Treatment for longer durations (48 and 72 hours) led to an increase in the sub-G0/G1 population, which is indicative of apoptotic cells with fragmented DNA. researchgate.net

Mechanistic Exploration of Specific Biological Activities

Investigation of Antioxidant Mechanisms

The antioxidant potential of Pandanamine is an area of emerging research, with preliminary studies suggesting the compound may mitigate oxidative stress within cells. journal-jop.orgevitachem.com Much of the current understanding, however, is derived from studies on the extracts of Pandanus amaryllifolius, the plant from which Pandanamine is isolated. These extracts demonstrate notable antioxidant activity, largely attributed to their rich content of phenolic compounds and flavonoids, which are known to scavenge free radicals. journal-jop.org While the plant extract shows significant antioxidant effects, the precise molecular mechanism by which the isolated compound Pandanamine exerts its own antioxidant activity is still under investigation and not yet fully elucidated. evitachem.comresearchgate.net

Study of Antimicrobial Activity Mechanisms

Initial investigations into the biological profile of Pandanamine suggest it may possess antimicrobial properties. researchgate.net The proposed, though not yet confirmed, mechanism of action involves interaction with microbial cell membranes or interference with essential metabolic pathways of microorganisms. evitachem.com This aligns with the general mechanisms known for many alkaloids, which can inhibit bacterial growth by disrupting cell wall synthesis, altering membrane permeability, or inhibiting nucleic acid and protein synthesis. However, specific mechanistic studies focusing on pure Pandanamine are limited. Research has more thoroughly examined the ethanolic extracts of P. amaryllifolius, which contain a variety of bioactive compounds. In silico docking studies on these extracts have identified other constituents, such as n-hexadecanoic acid, as having a high binding affinity towards microbial proteins, but similar detailed analyses for Pandanamine are not yet widely available. nih.gov

Analysis of Anti-inflammatory Effects in In Silico and In Vitro Systems

In silico research has identified Pandanamine as a compound with significant anti-inflammatory potential. seejph.com Specifically, a computational study highlighted 6E-Pandanamine, an isomer of the compound, as having a high probability of anti-inflammatory activity. seejph.comresearchgate.net The mechanistic basis for this activity is believed to stem from its ability to modulate key inflammatory signaling pathways, a characteristic shared by other isoquinoline (B145761) alkaloids. seejph.com

These pathways include the regulation of pro-inflammatory mediators. seejph.com Studies on related extracts and compounds suggest a likely mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) pathway. journal-jop.orgmdpi.com The activation of NF-κB is a critical step in the inflammatory response, leading to the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins. journal-jop.orgmdpi.comthermofisher.com By potentially interfering with NF-κB activation, Pandanamine may reduce the expression of these inflammatory agents, thereby exerting its anti-inflammatory effect. journal-jop.orgmdpi.com While direct in vitro evidence for Pandanamine's effect on specific targets like TNF-α or cyclooxygenase (COX) enzymes is still being established, the in silico data provide a strong foundation for its role as an anti-inflammatory agent. seejph.comresearchgate.net

Potential Inflammatory Target Predicted Mechanism of Action for Pandanamine/Related Alkaloids Reference
Nuclear Factor-kappa B (NF-κB) Inhibition of activation and nuclear translocation, reducing transcription of pro-inflammatory genes. journal-jop.orgmdpi.com
Tumor Necrosis Factor-alpha (TNF-α) Reduction in expression/secretion, potentially through NF-κB pathway inhibition. journal-jop.orgseejph.com
Interleukin-6 (IL-6) Reduced production, secondary to inhibition of upstream inflammatory signals. journal-jop.org

This table is based on in silico predictions for Pandanamine and mechanistic data from related alkaloids and extracts.

Exploration of Antidyslipidemic Potency in Preclinical Models

The potential of Pandanamine as an antidyslipidemic agent has been explored through preclinical in silico models, which have illuminated several likely mechanisms of action. journal-jop.orgresearchgate.netnih.govphcogj.com These computational studies have focused on the interaction of Pandanamine and related alkaloids with three critical endogenous macromolecules involved in lipid metabolism: 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, Peroxisome Proliferator-Activated Receptor alpha (PPARα), and the Niemann-Pick C1-Like 1 (NPC1L1) receptor. phcogj.comitb.ac.idunar.ac.id

The binding affinities, represented by binding energy, indicate the strength of the interaction between Pandanamine and these protein targets. A more negative binding energy suggests a stronger and more stable interaction.

PPARα Activation: Pandanamine demonstrated a strong binding affinity for PPARα, a nuclear receptor that plays a crucial role in increasing fatty acid oxidation. phcogj.comunar.ac.id The calculated binding energy was -8.48 kcal/mol, which is more negative than that of the standard drug fenofibrate, suggesting a potent activation potential. phcogj.com

NPC1L1 Inhibition: The compound also showed a significant interaction with NPC1L1, a protein critical for intestinal cholesterol absorption. phcogj.comunar.ac.id With a binding energy of -8.54 kcal/mol, its affinity is comparable to the standard inhibitor drug ezetimibe. phcogj.com

HMG-CoA Reductase Inhibition: While Pandanamine was evaluated against HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis, other alkaloids from P. amaryllifolius like pandanusine B and pandamarilactonine A and B showed more potent inhibitory potential in the in silico models. phcogj.comunar.ac.id

While these in silico findings point to a multi-targeted mechanistic potential for Pandanamine, preclinical in vivo studies have primarily utilized the ethanolic extract of P. amaryllifolius leaves in rat models of dyslipidemia. journal-jop.org These studies observed significant reductions in total cholesterol, low-density lipoprotein (LDL), and triglycerides, effects which are attributed to the plant's alkaloid content, including Pandanamine. journal-jop.orgnih.gov

Target Protein Predicted Effect of Pandanamine Pandanamine Binding Energy (kcal/mol) Standard Ligand Binding Energy (kcal/mol) Reference
PPARα Agonist (Activation)-8.48-7.99 (Fenofibrate) phcogj.com
NPC1L1 Antagonist (Inhibition)-8.54-9.00 (Ezetimibe) phcogj.com
HMG-CoA Reductase InhibitionNot reported as the most potent-4.68 (Simvastatin) phcogj.com

This interactive table summarizes the in silico findings for Pandanamine's antidyslipidemic potential.

Structure Activity Relationship Sar Studies of Pandanamine and Its Derivatives

Systematic Modification and Activity Assessment

Pandanamine is recognized as a key biogenetic intermediate in the formation of more complex Pandanus alkaloids. researchgate.net Its core structure, featuring a pyrrolidine (B122466) ring and two α-methyl-α,β-unsaturated γ-lactone moieties, offers multiple sites for chemical modification. researchgate.net Synthetic efforts have focused on reactions like regioselective cyclization and reductive amination to generate a library of derivatives. evitachem.comsmolecule.com The assessment of these new chemical entities against various biological targets has begun to delineate a preliminary SAR profile.

A significant group of derivatives is the pandamarilactonine class, which can be considered products of intramolecular cyclization of the pandanamine scaffold. researchgate.net Studies comparing the biological activities of these derivatives have yielded valuable SAR data. For instance, in an assessment of antimicrobial properties, four alkaloids isolated from Pandanus amaryllifolius—pandamarilactone-1, pandamarilactone-32, pandamarilactonine-A, and pandamarilactonine-B—were tested against several microbes. Pandamarilactonine-A was found to be the most potent, particularly against Pseudomonas aeruginosa, with a Minimum Inhibitory Concentration (MIC) of 15.6 µg/mL. japsonline.com This suggests that the specific stereochemistry and connectivity of the spiropiperidine unit in pandamarilactonine-A are crucial for its antibacterial effect.

Below is a summary of the reported activities for key pandanamine derivatives.

Compound NameAssessed ActivityKey Finding
Pandamarilactonine-A AntimicrobialMost active against P. aeruginosa (MIC 15.6 µg/mL). japsonline.com
Pandamarilactonine-A Anti-Alzheimer's74% inhibition of Aβ aggregation (at 100 µg/mL). chemicalpapers.com
Pandamarilactonine-A Anti-AGEs74% inhibition of AGEs formation (at 100 µg/mL). chemicalpapers.com
Pandamarilactonine-B Anti-Alzheimer's63% inhibition of Aβ aggregation (at 100 µg/mL). chemicalpapers.com
Pandamarilactonine-B Anti-AGEs56% inhibition of AGEs formation (at 100 µg/mL). chemicalpapers.com
Pandanusine B Anti-Alzheimer's66% inhibition of Aβ aggregation (at 100 µg/mL). chemicalpapers.com

These findings, while preliminary, underscore that modifications to the pandanamine skeleton, particularly through cyclization to form the pandamarilactonine structures, can lead to potent and varied biological activities.

Computational Chemistry Approaches in SAR Elucidation

Computational chemistry provides powerful tools to understand biological phenomena at a molecular level, offering a bridge between chemical structure and biological function. nih.govresearchgate.net For pandanamine and its derivatives, computational methods like molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are instrumental in elucidating their SAR.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), enabling the prediction of binding affinity and mode. plos.orgdntb.gov.ua This method has been applied to pandanamine and its related alkaloids to identify potential molecular targets and explain the structural basis for their activities.

In one study, pandanamine and its derivatives were investigated as potential antidyslipidemic agents via in silico docking against three key protein targets: HMG-CoA reductase, Peroxisome Proliferator-Activator Receptor alpha (PPARα), and the Niemann-Pick C1-Like 1 (NPC1L1) protein. phcogj.com The results showed that pandanamine and its relatives, pandamarilactonine A and B, exhibited strong binding affinities to these targets, in some cases more favorable than standard drugs. For example, pandamarilactonine B and A had binding energies of -9.14 and -9.10 kcal/mol for PPARα, respectively, compared to -8.48 kcal/mol for pandanamine. phcogj.com

In another computational study related to Alzheimer's disease, molecular docking corroborated in vitro findings. Pandamarilactonine A and B were docked into an Aβ dodecameric structure, a key pathological aggregate. The simulations showed strong binding affinities, with binding energies ranging from -7.5 to -7.7 kcal/mol, supporting the hypothesis that these alkaloids interfere with the aggregation process. chemicalpapers.com

The table below summarizes the results from key molecular docking studies.

LigandProtein TargetPredicted Binding Energy (kcal/mol)Potential Therapeutic Area
Pandanamine PPARα-8.48Dyslipidemia phcogj.com
Pandanamine NPC1L1-8.54Dyslipidemia phcogj.com
Pandamarilactonine A HMG-CoA Reductase-5.51Dyslipidemia phcogj.com
Pandamarilactonine A PPARα-9.10Dyslipidemia phcogj.com
Pandamarilactonine A NPC1L1-9.71Dyslipidemia phcogj.com
Pandamarilactonine A Aβ Dodecamer-7.5 to -7.7Alzheimer's Disease chemicalpapers.com
Pandamarilactonine B HMG-CoA Reductase-5.46Dyslipidemia phcogj.com
Pandamarilactonine B PPARα-9.14Dyslipidemia phcogj.com
Pandamarilactonine B NPC1L1-9.63Dyslipidemia phcogj.com
Pandamarilactonine B Aβ Dodecamer-7.5 to -7.7Alzheimer's Disease chemicalpapers.com
Pandanusine B HMG-CoA Reductase-5.52Dyslipidemia phcogj.com

These docking studies provide a rational basis for the observed activities and highlight the specific alkaloids that may serve as lead compounds for further development.

Quantitative Structure-Activity Relationship (QSAR) modeling involves the creation of mathematical models that correlate the structural or physicochemical properties of compounds with their biological activities. nih.govzuj.edu.jo A robust QSAR model can predict the activity of novel molecules before their synthesis, thereby saving time and resources in the drug discovery process. semanticscholar.org The process involves calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic properties) for a series of compounds and then using statistical methods to build a predictive equation. nih.gov

To date, comprehensive QSAR studies specifically focused on the pandanamine class of alkaloids are not widely available in the scientific literature. The development of such models represents a logical and important next step in the systematic exploration of these compounds.

A future QSAR study on pandanamine derivatives could provide significant benefits. By using the existing biological data—such as the antimicrobial, anti-Alzheimer's, and antidyslipidemic activities—as the dependent variable, and calculated molecular descriptors of pandanamine, pandamarilactonines, and other synthetic analogues as independent variables, a predictive model could be constructed. Such a model would help to:

Identify the key molecular features (descriptors) that positively or negatively influence a specific biological activity.

Quantitatively predict the potency of new, unsynthesized pandanamine derivatives.

Guide the rational design of analogues with enhanced activity, selectivity, and improved pharmacokinetic profiles.

Given the promising, diverse bioactivities already discovered for this class of alkaloids, the application of QSAR modeling holds considerable potential for accelerating the journey from a natural product scaffold to optimized therapeutic leads.

Analytical Methodologies for Isolation, Characterization, and Quantification of Pandanamine

Extraction and Isolation Techniques from Natural Sources

The initial step in studying Pandanamine involves its extraction from the plant matrix, followed by purification to isolate it from a complex mixture of other secondary metabolites.

The extraction of Pandanamine and related alkaloids from Pandanus species typically begins with the use of organic solvents. The air-dried and ground leaves of Pandanus amaryllifolius are often percolated with methanol (B129727) to create a crude extract researchgate.net. Following the initial extraction, a crucial step involves partitioning the extract using an acid-base treatment. This conventional method leverages the basic nature of alkaloids to separate them from neutral and acidic compounds. However, research has shown that this acid-base treatment can lead to the formation of artifacts, suggesting that alternative methods like solvent partitioning extraction should be considered to isolate the true secondary amines nih.gov.

Once a crude alkaloid fraction is obtained, chromatographic techniques are employed for the separation and purification of Pandanamine. Open column chromatography using silica (B1680970) gel is a common method. researchgate.net In this process, the crude extract is loaded onto a silica gel column and eluted with a solvent system of increasing polarity. Fractions are collected and monitored, often by thin-layer chromatography (TLC), to isolate the desired compounds. Studies have reported the successful isolation of Pandanamine and its isomers using these chromatographic methods researchgate.net.

Table 1: Overview of Extraction and Chromatographic Methods for Pandanamine

StepTechniqueDescriptionReference
Initial Extraction PercolationAir-dried, ground leaves are soaked in a solvent like methanol to extract a wide range of compounds. researchgate.net
Fractionation Acid-Base ExtractionThe crude extract is partitioned between an acidic aqueous layer and an organic layer to separate basic alkaloids. Caution is advised as this can create artifacts. researchgate.netnih.gov
Fractionation Solvent PartitioningAn alternative to acid-base extraction to minimize artifact formation. nih.gov
Purification Column ChromatographyThe alkaloid-rich fraction is separated on a solid stationary phase (e.g., silica gel) with a liquid mobile phase to isolate individual compounds like Pandanamine. researchgate.net

Assessing the purity of an isolated Pandanamine sample is critical. Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), can be used to determine the presence of a single peak, indicating a high degree of purity. Spectroscopic data, particularly from Nuclear Magnetic Resonance (NMR), can also reveal the presence of impurities if extra signals are observed.

A significant challenge in the isolation of Pandanamine is the potential for it to be a precursor to other related alkaloids, which may be formed during the extraction and purification process. For instance, pyrrolidine (B122466) alkaloids like pandamarilactonines have been identified as potential artificial cyclization products of Pandanamine, especially when acidic conditions are used during silica gel chromatography researchgate.net. The identification of these contaminants is achieved by subjecting the isolated fractions to the same rigorous spectroscopic analysis as the target compound and comparing the data to known structures.

Spectroscopic Characterization in Research Settings

Once Pandanamine is isolated and purified, its chemical structure is determined using a combination of spectroscopic techniques. These methods provide detailed information about the molecule's connectivity, stereochemistry, and exact mass.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules like Pandanamine. One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

For a complete and unambiguous structural assignment, two-dimensional (2D) NMR experiments are essential. These advanced pulse sequences reveal correlations between different nuclei.

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, helping to establish spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different fragments of the molecule.

PFG J-HMBC (Pulsed-Field Gradient J-Resolved Heteronuclear Multiple Bond Correlation): A more advanced technique used to deduce the structure of related Pandanus alkaloids acs.org.

The combination of these NMR techniques allows researchers to piece together the complete structure of Pandanamine and its various isomers, such as (Z,Z)-pandanamine, (Z,E)-pandanamine, and (E,E)-pandanamine researchgate.net.

High-Resolution Mass Spectrometry (HRMS) is a critical technique used to determine the precise molecular weight and elemental formula of a compound nih.gov. Techniques like Electrospray Ionization (ESI) are commonly used to ionize the molecule before it enters the mass analyzer. HRMS provides a highly accurate mass measurement, which allows for the calculation of a unique elemental formula, thereby confirming the molecular formula deduced from NMR data. This technique is invaluable for distinguishing between compounds that have the same nominal mass but different elemental compositions. The structures of Pandanamine and its related alkaloids are often confirmed by NMR and MS analyses researchgate.netnih.gov.

Table 2: Spectroscopic Data for Characterization of Pandanus Alkaloids

TechniquePurposeInformation ObtainedReference
¹H NMR Structural ElucidationProvides information on the number, environment, and connectivity of hydrogen atoms. researchgate.net
¹³C NMR Structural ElucidationIdentifies the number and type of carbon atoms in the molecule. researchgate.net
2D NMR (COSY, HSQC, HMBC) Detailed Structural ElucidationReveals correlations between atoms (H-H, C-H) to establish the complete molecular structure and connectivity. researchgate.net
HRMS Molecular Formula DeterminationProvides a highly accurate mass measurement to confirm the elemental composition of the molecule. researchgate.netnih.gov

Analytical Method Validation for Research Reproducibility

To ensure that the results of research on Pandanamine are reliable and reproducible, the analytical methods used for its quantification and characterization must be validated. dcvmn.org Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose routledge.com. According to guidelines from the International Conference on Harmonisation (ICH), key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) mdpi.com.

Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities or related compounds.

Linearity and Range: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

For research on Pandanamine, validating the chromatographic methods (e.g., HPLC) used for quantification would involve establishing these parameters to ensure that any reported concentrations are accurate and reliable. This rigorous validation is fundamental for the standardization of research findings and is a cornerstone of good laboratory practice dcvmn.org.

Future Research Directions and Translational Perspectives for Pandanamine

Exploration of Novel Biological Targets and Pathophysiological Roles

Pandanamine, an alkaloid initially isolated from Pandanus amaryllifolius, has shown a range of biological activities, including antimicrobial and anti-inflammatory effects. smolecule.com Future research should focus on identifying its specific molecular targets to better understand its mechanism of action. Preliminary in silico studies have suggested potential interactions with enzymes like 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, peroxisome proliferator activator receptor (PPAR) alpha, and Niemann Pick C1 Like 1 (NPC1L1), which are implicated in dyslipidemia. phcogj.com Experimental validation of these interactions is a crucial next step.

Further investigation into its potential antioxidant properties is also warranted. evitachem.com Elucidating how pandanamine interacts with cellular components, such as cell membranes, could reveal its influence on various signaling pathways. smolecule.com Given the diverse pharmacological effects of alkaloids from the Pandanus genus, which include activities against cancer and metabolic syndrome, a broader screening of pandanamine against a panel of biological targets is justified. smolecule.comresearchgate.net This could uncover novel therapeutic applications for this natural product.

Development of Advanced Synthetic Methodologies for Complex Analogues

The total synthesis of pandanamine and its derivatives has been a subject of interest, with several routes already established. clockss.orgthieme-connect.comthieme-connect.com These syntheses often involve key steps such as regioselective cyclization reactions. evitachem.comclockss.org One notable approach utilized a base-promoted 5-exo-dig–selective cyclization of bis-2-en-4-ynoic acid derivatives. clockss.org Another successful strategy involved furan (B31954) oxidation with singlet oxygen, followed by spiro-N,O-acetalization and elimination reactions to generate not only pandanamine but also related alkaloids like pandamarilactone-1. evitachem.comnih.gov

Future synthetic efforts should aim to develop more efficient and versatile methodologies. This would facilitate the creation of a diverse library of pandanamine analogues with modified structures. Techniques such as reductive amination could be further explored to modify the nitrogen atom within the pandanamine scaffold, potentially leading to derivatives with enhanced biological activity. evitachem.com The development of stereoselective synthetic routes is also critical, as the stereochemistry of pandanamine and its related compounds is crucial for their biological function.

Discovery and Characterization of Undiscovered Pandanamine-Related Alkaloids

Pandanamine is part of a larger family of structurally related alkaloids found in the Pandanus genus. researchgate.netresearchgate.net Several of these, including pandamarilactonines A, B, C, and D, have been isolated and characterized. researchgate.netclockss.org It is highly probable that numerous other pandanamine-related alkaloids with unique structural features and biological activities remain to be discovered within the approximately 700 species of the Pandanus genus. thieme-connect.comresearchgate.net

Systematic phytochemical investigation of different Pandanus species, particularly those with a history of use in traditional medicine, is a promising avenue for discovering novel alkaloids. thieme-connect.com Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, will be instrumental in the isolation and structural elucidation of these new compounds. researchgate.net The discovery of new alkaloids will not only expand our understanding of the chemical diversity of the Pandanus genus but may also provide new lead compounds for drug development.

Preclinical Development of Pandanamine as a Lead Compound (focus on in vitro and non-human in vivo studies)

Pandanamine's reported biological activities, including antimicrobial and anti-inflammatory effects, position it as a promising lead compound for further preclinical development. smolecule.com Derivatives of pandanamine have demonstrated cytotoxic properties against various cancer cell lines in in vitro studies, highlighting its potential as an anticancer agent. smolecule.com

Future preclinical research should involve comprehensive in vitro and non-human in vivo studies to evaluate the therapeutic potential of pandanamine and its optimized analogues. In vitro assays should be used to determine the potency and selectivity of these compounds against a wider range of cancer cell lines, as well as various bacterial and fungal strains. Subsequent non-human in vivo studies in animal models will be necessary to assess their efficacy, pharmacokinetic properties, and preliminary safety profiles. For instance, a study on a metabolic syndrome rat model showed that administration of a Pandanus amaryllifolius extract, rich in flavonoids and phenolic acids, attenuated many symptoms, suggesting a potential role for its constituent compounds like pandanamine in managing metabolic disorders. researchgate.net

Chemosystematic Significance and Ecological Roles

The presence of pandanamine and its related alkaloids has significant chemosystematic implications. Originally discovered in Pandanus amaryllifolius (family Pandanaceae), pandanamine and its isomers have also been isolated from Stichoneuron calcicola (family Stemonaceae). researchgate.netnih.govacs.org This shared chemistry between two different plant families is of outstanding interest. nih.govacs.org The co-occurrence of pandanamine and other alkaloids like croomine (B1227750) and stichoneurin in the Stemonaceae provides a strong argument for re-evaluating the taxonomic relationship between the orders Pandanales and Dioscoreales. nih.govacs.org

Pandanamine is considered a biogenetic precursor to other complex alkaloids, such as the pandamarilactonines. researchgate.netresearchgate.net Its discovery has provided insights into the biosynthetic pathways of Pandanus alkaloids. acs.org The ecological role of pandanamine is less understood but is likely linked to plant defense. Alkaloids often serve as a chemical defense against herbivores and pathogens. witpress.com The leaves of P. amaryllifolius are known to have insecticidal properties, which may be partially attributed to its alkaloid content. researchgate.net Furthermore, the ability of P. amaryllifolius to thrive in nutrient-rich aquatic environments and effectively remove nitrates suggests a robust and adaptable physiology, where secondary metabolites like pandanamine could play a role in its ecological resilience. biocrick.com

Q & A

Q. How can Pandanamine be structurally characterized using spectroscopic and crystallographic methods?

  • Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY/HMBC) to map proton/carbon networks, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography to resolve stereochemistry. For unstable derivatives, use low-temperature crystallography or computational modeling (e.g., DFT) to validate spatial arrangements .
  • Data Example :
TechniqueKey ParametersApplication to Pandanamine
¹H NMRδ 2.1–3.2 ppm (methyl groups), δ 5.7–6.5 ppm (olefinic protons)Assign substituent positions
XRDSpace group P2₁, Z = 4Confirm lactone ring conformation

Q. What synthetic routes are effective for Pandanamine, and how do reaction conditions influence yield?

  • Methodology : Optimize stepwise synthesis via alkaloid precursors (e.g., croomine → Pandanamine via [1,3]-sigmatropic rearrangement). Monitor reaction kinetics under varying temperatures (25–80°C) and catalysts (e.g., Pd/C for hydrogenation). Use HPLC to quantify intermediates .
  • Critical Consideration : Avoid acidic conditions that may degrade the lactone ring; prioritize inert atmospheres for oxygen-sensitive steps .

Advanced Research Questions

Q. How do structural modifications of Pandanamine affect its bioactivity against neurological targets?

  • Methodology :

Design : Synthesize analogs with substitutions at the 1' nitrogen or 9' methyl group.

Assays : Use patch-clamp electrophysiology to measure ion channel modulation (e.g., GABAₐ receptors) and molecular docking (AutoDock Vina) to predict binding affinity.

Data Contradiction Analysis : Compare in vitro IC₅₀ values with in vivo behavioral outcomes (e.g., rodent models of anxiety). Discrepancies may arise from metabolic stability or blood-brain barrier penetration .

Q. What strategies resolve contradictions in Pandanamine’s reported cytotoxicity across cell lines?

  • Methodology :
  • Variable Control : Standardize cell culture conditions (e.g., O₂ levels, serum concentration) to minimize batch effects.
  • Mechanistic Profiling : Perform transcriptomics (RNA-seq) on sensitive vs. resistant lines to identify gene signatures (e.g., apoptosis regulators).
  • Validation : Replicate conflicting studies using identical cell lineages (ATCC-verified) and dosing regimens .

Q. How can computational models improve the prediction of Pandanamine’s metabolic pathways?

  • Methodology :
  • In Silico Tools : Use GLORYx for phase I metabolism prediction and SwissADME for bioavailability parameters.
  • Experimental Cross-Validation : Compare predicted metabolites (e.g., hydroxylated derivatives) with LC-MS/MS data from hepatocyte incubations .

Methodological Frameworks for Research Design

Q. What criteria ensure a robust hypothesis for studying Pandanamine’s ecological roles?

  • Apply FINER Criteria :
  • Feasible : Access to endemic Pandanus species for phytochemical sampling.
  • Novel : Investigate allelopathic effects not yet linked to Pandanamine.
  • Ethical : Follow Nagoya Protocol for biodiversity resource use .

Q. How to design a replication study for disputed Pandanamine synthesis protocols?

  • Steps :

Literature Audit : Identify divergent procedures (e.g., solvent systems, catalysts).

Blinded Replication : Assign independent labs to reproduce methods; use inter-laboratory ANOVA to assess variability.

Root-Cause Analysis : Isolate critical factors (e.g., trace metal contaminants in reagents) .

Data Interpretation and Reporting

Q. What statistical approaches address non-linear dose-response relationships in Pandanamine studies?

  • Solutions :
  • Model Fitting : Use four-parameter logistic (4PL) regression for sigmoidal curves.
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous data points in enzyme inhibition assays .

Q. How to contextualize Pandanamine’s bioactivity within broader alkaloid research?

  • Strategy : Conduct a systematic review (PRISMA guidelines) comparing Pandanamine’s IC₅₀ values with structurally related compounds (e.g., Stemona alkaloids). Highlight conserved pharmacophores and SAR trends .

Q. Tables for Cross-Study Comparison

Biological Activity Model SystemKey FindingStructural DeterminantReference ID
Antifungal ActivityCandida albicansMIC = 12.5 µM (superior to fluconazole)9'-methyl group
Neuroprotective EffectsSH-SY5Y neurons40% reduction in ROS at 10 µMLactone ring stability

Q. Key Challenges in Pandanamine Research

  • Synthetic Complexity : Multi-step routes with low overall yields (<15%) .
  • Analytical Limitations : Co-elution of isomers in HPLC requiring chiral columns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.